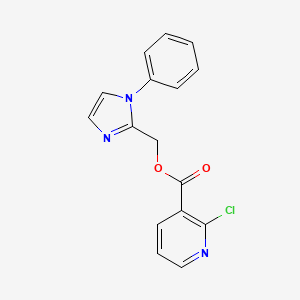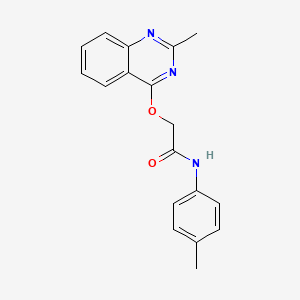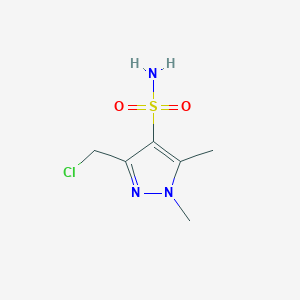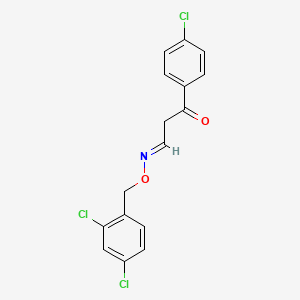
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Applications De Recherche Scientifique
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate has potential applications in scientific research. It has been used as a ligand for various receptors such as GABA-A α2/α3, α7 nicotinic acetylcholine, and 5-HT3 receptors. It has also been used in studies on the modulation of the GABA-A receptor by benzodiazepines. Additionally, it has been used in studies on the effects of nicotine on the brain.
Mécanisme D'action
The mechanism of action of (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate is not well understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor in the presence of GABA. It may also have activity at other receptors such as α7 nicotinic acetylcholine and 5-HT3 receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate are not well characterized. However, it has been shown to enhance the activity of the GABA-A receptor in the presence of GABA, which may have anxiolytic and sedative effects. It may also have effects on other receptors such as α7 nicotinic acetylcholine and 5-HT3 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential as a ligand for various receptors. It is also relatively easy to synthesize using standard organic chemistry techniques. However, its mechanism of action is not well understood, which may limit its usefulness in certain experiments. Additionally, its effects on other receptors such as α7 nicotinic acetylcholine and 5-HT3 receptors may complicate interpretation of results.
Orientations Futures
There are several future directions for research on (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate. One direction is to further investigate its mechanism of action and its effects on various receptors. Another direction is to explore its potential as a therapeutic agent for conditions such as anxiety and insomnia. Additionally, it may be useful in the development of new drugs targeting the GABA-A receptor. Finally, it may have applications in the study of the effects of nicotine on the brain.
Méthodes De Synthèse
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 2-chloropyridine-3-carboxylic acid with 1-phenyl-1H-imidazole-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate as a white solid.
Propriétés
IUPAC Name |
(1-phenylimidazol-2-yl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-15-13(7-4-8-19-15)16(21)22-11-14-18-9-10-20(14)12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNQZSALWWJHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)
![3-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2799889.png)

![2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2799891.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799892.png)



![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)



![Methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2799906.png)
